

# Pharmacokinetic Properties of PF-114 (Vamotinib): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DD202-114 |           |
| Cat. No.:            | B15569619 | Get Quote |

## Introduction

PF-114, also known as vamotinib, is a third-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that has been developed as a potent and selective inhibitor of the BCR-ABL fusion protein.[1][2][3] The BCR-ABL protein, a result of the Philadelphia chromosome translocation, possesses deregulated tyrosine kinase activity that drives the pathogenesis of chronic myeloid leukemia (CML).[1] PF-114, a derivative of ponatinib, has demonstrated significant inhibitory activity against wild-type BCR-ABL and various mutant forms, including the clinically significant T315I "gatekeeper" mutation, which confers resistance to many other TKIs. [1][4][5] Preclinical and clinical studies have highlighted its preferential kinase selectivity, favorable safety profile, and notable pharmacokinetic properties, positioning it as a promising therapeutic agent for patients with resistant or intolerant CML.[2][4][6] This guide provides a comprehensive overview of the pharmacokinetic properties of PF-114, detailing its clinical pharmacokinetics, the experimental protocols of key studies, and its mechanism of action.

# **Clinical Pharmacokinetics**

A Phase 1 clinical trial (NCT02885766) was conducted to evaluate the tolerability, safety, pharmacokinetics, and preliminary efficacy of PF-114 in adult patients with Philadelphia chromosome-positive (Ph+) CML who were resistant to second-generation BCR-ABL inhibitors or harbored the T315I mutation.[7][8] The study employed a 3+3 dose-escalation design with oral doses ranging from 50 mg to 750 mg administered once daily.[2][9]



### **Pharmacokinetic Parameters**

The pharmacokinetic profile of PF-114 from the Phase 1 study is summarized in the table below. The data indicate that PF-114 has a half-life that supports a once-daily dosing schedule. [2][3] While the pharmacokinetics were found to be linear or near-linear across the dose range, a less than dose-proportional increase in exposure (AUC and Cmax) was observed.[2][3]

| Parameter                            | Value                                                                                                                            | Reference |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | ~4 hours                                                                                                                         | [2][3]    |
| Elimination Half-life (t½)           | 13.5 hours                                                                                                                       | [2][3]    |
| Time to Steady-State                 | 8 days                                                                                                                           | [2][3]    |
| Dose Proportionality                 | Linear or near-linear pharmacokinetics over the 50– 750 mg dose range, with a less than dose-dependent increase in AUC and Cmax. | [2][3]    |

## **Preclinical Studies**

Extensive preclinical evaluation of PF-114 has been conducted in various in vitro and in vivo models, including murine models of CML and primary patient-derived long-term cultures.[4][6] These studies have provided foundational knowledge on the efficacy and safety profile of the compound. Preclinical toxicology studies have also been performed in rats and dogs.[2] While these studies have been instrumental in guiding clinical development, detailed quantitative pharmacokinetic data and specific experimental protocols from these preclinical ADME (absorption, distribution, metabolism, and excretion) studies are not extensively available in the public domain.

# Experimental Protocols Phase 1 Clinical Trial (NCT02885766)

The primary objective of this study was to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PF-114.[2][9] Secondary objectives included assessing the

# Foundational & Exploratory





safety, tolerability, pharmacokinetics, and anti-CML activity of the drug.[2]

- Study Design: An open-label, multicenter, 3+3 dose-escalation study.[2][3]
- Patient Population: Adult patients with Ph+ CML in the chronic or accelerated phase who
  were resistant to or intolerant of at least one second-generation TKI, or who had the T315I
  mutation.[8][9]
- Dosing Regimen: PF-114 was administered orally once daily in continuous 28-day cycles,
   with doses escalating from 50 mg to 750 mg.[2][9]
- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on day 1 and days 29-30 of the first treatment cycle.[2][3]
- Pharmacodynamic Assessment: The phosphorylation of the CrkL adaptor protein, a downstream target of BCR-ABL, was evaluated in patient samples.[10]





Click to download full resolution via product page

Workflow of the Phase 1 Dose-Escalation Clinical Trial of PF-114.



# **Mechanism of Action and Signaling Pathway**

PF-114 exerts its therapeutic effect by selectively targeting the ATP-binding site of the BCR-ABL tyrosine kinase.[6] This inhibition blocks the autophosphorylation of BCR-ABL and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of CML cells.[4] A key event in this process is the dephosphorylation of the CrkL adaptor protein, which leads to the downregulation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades.[4] The inhibition of these pathways ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis.[4] Interestingly, a potential mechanism of resistance or cell rescue involves the activation of STAT3 phosphorylation following treatment with PF-114, suggesting that a combination therapy approach with a STAT3 inhibitor could be beneficial.[1][4]





Click to download full resolution via product page

Signaling pathway of BCR-ABL and the mechanism of action of PF-114.



# Conclusion

PF-114 (vamotinib) is a promising third-generation TKI with a well-characterized mechanism of action and a manageable safety profile. The pharmacokinetic data from the Phase 1 clinical trial demonstrate that it has properties suitable for once-daily oral administration. While detailed preclinical ADME data are not fully available in the public literature, the existing clinical and preclinical efficacy and safety data support its continued development for the treatment of CML, particularly in patients with resistance to other TKIs. Further studies will be crucial to fully elucidate its metabolic fate and disposition in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. PF-114, a novel selective inhibitor of BCR-ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetic Properties of PF-114 (Vamotinib): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15569619#pharmacokinetic-properties-of-pf-114]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com